1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene
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Overview
Description
1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene is an organic compound characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenoxybenzene structure
Preparation Methods
The synthesis of 1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene typically involves a multi-step process. One common method includes the nitration of 4-(trifluoromethyl)phenol, followed by the etherification of the resulting nitrophenol with 4-fluoronitrobenzene. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and organic solvents like dichloromethane. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The trifluoromethyl group can undergo oxidation reactions, although these are less common due to the stability of the C-F bond.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include amino derivatives and substituted phenoxybenzenes.
Scientific Research Applications
1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially in the design of molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene can be compared with other similar compounds, such as:
1-Nitro-4-(trifluoromethyl)benzene: Lacks the phenoxy group, resulting in different chemical reactivity and applications.
4-Nitrophenol: Contains a nitro group but lacks the trifluoromethyl group, leading to different physical and chemical properties.
4-(Trifluoromethyl)phenol:
The uniqueness of this compound lies in the combination of the nitro and trifluoromethyl groups, which confer distinct chemical properties and broaden its range of applications.
Biological Activity
1-Nitro-4-(4-(trifluoromethyl)phenoxy)benzene is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and the implications for pharmacological applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound features a nitro group and a trifluoromethyl-substituted phenoxy group attached to a benzene ring. Its molecular formula is C13H8F3N1O2 with a molecular weight of approximately 283.20 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and stability, making it suitable for various biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-trifluoromethylphenol with 4-fluoronitrobenzene under basic conditions, often using potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is conducted at elevated temperatures to promote nucleophilic substitution, yielding the desired product in good yields.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral properties . The nitrophenoxy moiety can interact with various biological targets, including enzymes and receptors, potentially modulating biochemical pathways relevant to microbial resistance and viral replication.
Enzymatic Modulation
Studies have shown that this compound can modulate enzymatic activities, which may influence metabolic pathways. Its structural characteristics allow it to act as an inhibitor or activator in various enzymatic reactions, suggesting its utility in drug design .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity : A comparative study on similar compounds found that derivatives with trifluoromethyl groups showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
- Receptor Interaction : Research on related phenoxy compounds has demonstrated their ability to act as nonsteroidal progesterone receptor antagonists, indicating potential applications in treating conditions like endometriosis and breast cancer .
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs of this compound and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Nitro-4-(trifluoromethyl)phenol | C7H4F3N1O2 | Lacks the phenoxy substituent |
4-Trifluoromethylphenol | C7H5F3O | Contains only a hydroxyl group |
1-Nitro-2-(trifluoromethyl)benzene | C7H5F3N1O2 | Different position of nitro group |
1-Amino-4-(trifluoromethyl)phenoxybenzene | C13H9F3N2O | Amino group instead of nitro |
The unique arrangement of functional groups in this compound influences its chemical behavior and biological interactions compared to these related compounds.
Properties
CAS No. |
34859-78-4 |
---|---|
Molecular Formula |
C13H8F3NO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-1-5-11(6-2-9)20-12-7-3-10(4-8-12)17(18)19/h1-8H |
InChI Key |
PYMCMCZNGHSQLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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